molecular formula C10H7ClF4O2 B13540419 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13540419
M. Wt: 270.61 g/mol
InChI Key: HIQNBMIBYUISAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid: is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable aromatic precursor to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts acylation to attach the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its structure allows for the investigation of interactions with enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The presence of chloro and fluoro groups can enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanol
  • 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanal
  • 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutylamine

Uniqueness

Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid stands out due to its carboxylic acid functional group. This group imparts unique chemical reactivity and biological activity, making it a versatile compound for various applications. The combination of chloro, fluoro, and trifluoromethyl groups further enhances its properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C10H7ClF4O2

Molecular Weight

270.61 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7ClF4O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17)

InChI Key

HIQNBMIBYUISAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)C(F)(F)F)F

Origin of Product

United States

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